(R)-ML375

M5 muscarinic receptor Negative allosteric modulator Enantiomer selectivity

(R)-ML375 is the mandatory negative control for M5 mAChR functional assays. With no activity (IC50 >30 µM), it validates that (S)-enantiomer inhibition is target-specific, not artifactual. Essential for chiral HPLC standardizing and SAR baselining, ensuring your M5 research data integrity. Procure this high-purity, solid R-enantiomer for reliable pharmacology studies.

Molecular Formula C23H15ClF2N2O2
Molecular Weight 424.8 g/mol
Cat. No. B12374501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-ML375
Molecular FormulaC23H15ClF2N2O2
Molecular Weight424.8 g/mol
Structural Identifiers
SMILESC1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F
InChIInChI=1S/C23H15ClF2N2O2/c24-16-8-6-15(7-9-16)23-18-4-2-1-3-17(18)22(30)28(23)12-11-27(23)21(29)14-5-10-19(25)20(26)13-14/h1-10,13H,11-12H2/t23-/m1/s1
InChIKeyGXBAKXRLQAPKEE-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one: An Enantiomerically Pure Negative Control for M5 Muscarinic Receptor Studies


(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one, also known as (R)-ML375 or (R)-VU0483253, is the R-enantiomer of the potent and selective M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM) ML375. It belongs to the dihydroimidazo[2,1-a]isoindol-5-one chemotype and has been characterized as a valuable research tool for dissecting enantiomer-specific pharmacology. The compound is chemically identical to its active (S)-enantiomer but differs in three-dimensional orientation, resulting in a complete loss of M5 NAM activity [1].

Why (9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one Cannot Be Substituted with Its (S)-Enantiomer or Other M5 NAMs


In chiral pharmacology, the biological activity of enantiomers often diverges dramatically. While (S)-ML375 is a submicromolar M5 NAM (human M5 IC50 = 300 nM), the (R)-enantiomer is completely inactive at the M5 receptor (IC50 > 30 μM) [1]. This enantiospecific inhibition means that the (R)-enantiomer cannot substitute for (S)-ML375 in any functional M5 assay; doing so would yield false-negative results. Furthermore, the (R)-enantiomer differs from other M5 NAMs such as VU6008667, which, despite being active, possesses distinct pharmacokinetic properties (t1/2 = 2.3 h vs. 80 h for ML375) [2]. The unique value of the (R)-enantiomer lies precisely in its inactivity, making it an essential negative control, reference standard, and SAR probe that no other compound can replace.

Quantitative Evidence for Selecting (9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one Over Alternatives


Enantiospecific Inactivity at Human M5 mAChR: Direct Comparison with (S)-ML375

In a calcium mobilization assay using human M5-transfected CHO cells, (R)-ML375 exhibits no measurable M5 negative allosteric modulation up to 30 μM, whereas the (S)-enantiomer (ML375) potently inhibits with an IC50 of 300 nM [1]. The difference in potency exceeds 100-fold, confirming that the (R)-enantiomer is functionally silent at the M5 receptor.

M5 muscarinic receptor Negative allosteric modulator Enantiomer selectivity

Absolute Inactivity Across M1-M4 mAChR Subtypes: Selectivity Profile Versus Pan-mAChR Ligands

Beyond M5, (R)-ML375 shows no activity at human M1, M2, M3, or M4 receptors (IC50 > 30 μM for all subtypes) [1]. This is identical to the selectivity profile of the active (S)-enantiomer, but the R-enantiomer's complete lack of agonist or antagonist activity across all mAChR subtypes confirms its utility as a truly inert control compound.

Muscarinic receptor selectivity Off-target profiling Negative control validation

Differentiation from VU6008667: Pharmacokinetic Half-Life in Rat

While ML375 (the (S)-enantiomer) suffers from an excessively long elimination half-life in rat (t1/2 = 80 h), the optimized analog VU6008667 was developed with a t1/2 of 2.3 h to better suit addiction reinstatement paradigms [1]. The (R)-enantiomer of ML375 is inactive and thus not subject to PK considerations for M5-mediated efficacy, but its availability as a pure chiral reference is critical for verifying the enantiomeric purity of active batches and for use as a negative control in PK studies where M5 engagement is being correlated with drug levels.

Pharmacokinetics In vivo tool compound Addiction models

Chiral Purity Specification: Quantified Optical Rotation Difference

The (S)-enantiomer (ML375) has a reported specific optical rotation of [α]/D -150 to -175 (c = 0.5 in chloroform-d) . The (R)-enantiomer is expected to exhibit the equal and opposite rotation, approximately [α]/D +150 to +175. This large magnitude enables reliable enantiomeric purity assessment via polarimetry or chiral HPLC, ensuring that the (R)-enantiomer can be distinguished from its (S)-counterpart and from racemic mixtures.

Chiral analysis Quality control Enantiomeric purity

In Vitro Solubility Profile Supporting Formulation Compatibility

(R)-ML375 is reported to be soluble in DMSO at 2 mg/mL, yielding a clear solution . This solubility is comparable to the (S)-enantiomer and supports the preparation of concentrated stock solutions (e.g., 10–50 mM) for in vitro pharmacology studies. The compound's solid form is a white to beige powder, stable at 2–8°C.

Solubility DMSO stock In vitro assays

Cross-Compound Enantiomer Inactivity Confirmation: (R)-VU6008667 as Structural Analog Negative Control

Within the same chemotype, the (R)-enantiomer of VU6008667 also lacks M5 NAM activity (IC50 > 10 μM) . This reinforces the class-wide property that the (R)-enantiomer of this scaffold is functionally silent at M5, underscoring the necessity of using the correct (R)-enantiomer as a negative control for each specific active compound in the series.

Structure-activity relationship Enantiomer control M5 NAM chemotype

Optimal Application Scenarios for (9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one Based on Quantitative Evidence


Negative Control in M5 mAChR Functional Assays

Utilize (R)-ML375 as the optimal negative control in any calcium mobilization or other functional assay measuring M5 NAM activity. Because the compound is completely inactive at M5 (IC50 > 30 μM) while chemically identical to the active (S)-enantiomer, it provides the most rigorous control for non-specific effects, vehicle artifacts, and assay background. This is essential for validating that observed inhibition is truly M5-mediated and not due to compound-related cytotoxicity or assay interference [1].

Chiral Reference Standard for Enantiomeric Purity Analysis

Employ (R)-ML375 as a certified reference standard for chiral HPLC or SFC method development. The compound's well-defined optical rotation ([α]/D ≈ +150 to +175) and chromatographic behavior allow for accurate quantification of enantiomeric excess in synthetic batches of ML375 or related analogs. This is critical for ensuring that the active (S)-enantiomer is not contaminated with the inactive (R)-enantiomer, which would compromise pharmacological data .

Structure-Activity Relationship (SAR) Probe for Chiral Recognition

Incorporate (R)-ML375 into SAR campaigns to define the chiral requirements for M5 NAM activity. By comparing the inactive (R)-enantiomer with the active (S)-enantiomer, medicinal chemists can map the stereochemical determinants of target engagement and use this information to design new analogs with improved potency or selectivity. The compound's inactivity provides a definitive baseline for assessing the impact of chiral modifications [1].

Analytical Quality Control for Commercial M5 NAM Batches

Use (R)-ML375 as a spike-in control or system suitability standard in analytical chemistry laboratories responsible for releasing batches of M5 NAM compounds. Its chromatographic retention time and spectral properties (UV, MS) can be used to confirm the identity and purity of production lots, and to verify that no racemization has occurred during synthesis or storage .

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